molecular formula C16H18N4O3 B2773107 2-ethoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide CAS No. 1903306-27-3

2-ethoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide

Cat. No.: B2773107
CAS No.: 1903306-27-3
M. Wt: 314.345
InChI Key: CETONWTTXYWUHW-UHFFFAOYSA-N
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Description

2-ethoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide is a complex organic compound that belongs to the class of nicotinamide derivatives. This compound is characterized by its unique structure, which includes a nicotinamide moiety linked to a hexahydrocinnolin ring system. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the hexahydrocinnolin ring system through a series of cyclization reactions. This intermediate is then coupled with a nicotinamide derivative under specific reaction conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can reduce certain functional groups, such as ketones, to alcohols.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

2-ethoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-ethoxy-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)nicotinamide include other nicotinamide derivatives and hexahydrocinnolin analogs. These compounds share structural similarities but may differ in their functional groups and overall properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-ethoxy-N-(3-oxo-5,6,7,8-tetrahydro-2H-cinnolin-6-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3/c1-2-23-16-12(4-3-7-17-16)15(22)18-11-5-6-13-10(8-11)9-14(21)20-19-13/h3-4,7,9,11H,2,5-6,8H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETONWTTXYWUHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC=N1)C(=O)NC2CCC3=NNC(=O)C=C3C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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